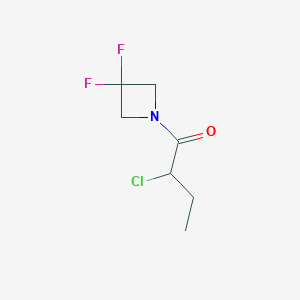

2-Chloro-1-(3,3-difluoroazetidin-1-yl)butan-1-one

Descripción

2-Chloro-1-(3,3-difluoroazetidin-1-yl)butan-1-one is a halogenated ketone derivative featuring a 3,3-difluoroazetidine ring. This compound is of interest in medicinal and organic chemistry due to its unique structural motifs: the azetidine ring (a four-membered nitrogen heterocycle) with two fluorine substituents and a chloro-ketone moiety. The fluorine atoms enhance electronegativity and metabolic stability, while the chloro-ketone group offers reactivity for further functionalization, such as nucleophilic substitution or cross-coupling reactions .

Propiedades

IUPAC Name |

2-chloro-1-(3,3-difluoroazetidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClF2NO/c1-2-5(8)6(12)11-3-7(9,10)4-11/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFDLOATCVTIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CC(C1)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Chloro-1-(3,3-difluoroazetidin-1-yl)butan-1-one is a synthetic compound notable for its potential biological activities. Characterized by a chloro group and a difluoroazetidinyl moiety, this compound has garnered interest for its applications in medicinal chemistry and biological research.

| Property | Value |

|---|---|

| Molecular Formula | C6H8ClF2NO |

| Molecular Weight | 183.58 g/mol |

| Purity | Min. 95% |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound can modulate cellular pathways by binding to receptors or enzymes, influencing processes such as:

- Cell Proliferation: The compound may affect the growth and division of cells.

- Apoptosis: It can influence programmed cell death, which is crucial in cancer therapy.

- Signal Transduction: The modulation of signaling pathways may lead to altered cellular responses.

Biological Activity and Research Findings

Research has indicated that compounds similar to this compound have shown promise in various therapeutic areas, particularly in cancer treatment. Studies suggest that the compound may act as an inhibitor of heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization of several oncogenic proteins .

Case Studies

- HSP90 Inhibition:

- Potential Therapeutic Applications:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity Potential |

|---|---|---|

| 2-Chloro-1-(3,3-difluoroazetidin-1-yl)propan-1-one | Similar difluoroazetidinyl moiety | Potential HSP90 inhibition |

| 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride | Piperidine ring addition | Anticancer properties |

| 3-Fluoro-4-(3,3-difluoroazetidin-1-yl)benzaldehyde | Benzaldehyde functional group | Cytotoxic effects on cancer cells |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with other chloro-ketone derivatives and azetidine-containing molecules. Key analogues include:

Key Differences :

- Azetidine vs. Phenothiazine/Fluorene Rings: The 3,3-difluoroazetidine ring in the target compound imparts greater conformational rigidity compared to the planar phenothiazine or fluorene systems . This rigidity may enhance binding specificity in drug-receptor interactions.

- Reactivity: The butan-1-one chain in the target compound offers a longer alkyl spacer than ethanone derivatives, which may influence solubility and steric accessibility .

Physicochemical Properties

| Property | Target Compound | Phenothiazine Analogue | Fluorene Analogue |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 3.8 | 4.2 |

| Water Solubility (mg/mL) | ~0.5 | ~0.1 | ~0.05 |

| Thermal Stability (°C) | >200 | ~180 | >250 |

Insights :

- The lower logP of the target compound suggests improved aqueous solubility compared to aromatic analogues, beneficial for pharmacokinetics.

- Thermal stability is moderate, likely due to strain in the azetidine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.